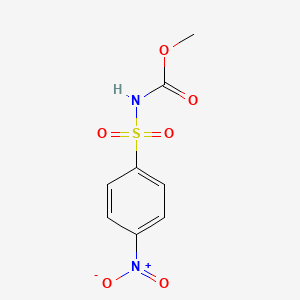

Carbamic acid, ((p-nitrophenyl)sulfonyl)-, methyl ester

Description

Properties

IUPAC Name |

methyl N-(4-nitrophenyl)sulfonylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O6S/c1-16-8(11)9-17(14,15)7-4-2-6(3-5-7)10(12)13/h2-5H,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXRVBPSEKZZFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O6S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186992 | |

| Record name | Carbamic acid, ((p-nitrophenyl)sulfonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3337-70-0 | |

| Record name | Methyl N-[(4-nitrophenyl)sulfonyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3337-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, ((p-nitrophenyl)sulfonyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003337700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, ((p-nitrophenyl)sulfonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl [(4-nitrophenyl)sulphonyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

Substrate Preparation :

Key Reaction Steps :

- Base Selection : Triethylamine or aqueous sodium bicarbonate neutralizes HCl byproduct, driving the reaction forward.

- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reactivity.

- Temperature : Reactions typically proceed at room temperature or under mild reflux (40–60°C).

Workup and Purification :

Example Protocol (adapted from VulcanChem):

p-Nitrophenylsulfonyl chloride (10 mmol) and methyl carbamate (10 mmol) are dissolved in DCM (50 mL). Triethylamine (12 mmol) is added dropwise at 0°C. The mixture is stirred at room temperature for 12 hours, washed with 1M HCl and brine, dried over Na₂SO₄, and concentrated. Recrystallization from ethanol affords the product as a white solid (yield: 75–85%).

Alternative Methods: Carbonylation and Multi-Step Processes

Multi-Step Synthesis via Methyl Isocyanate

A Chinese patent (CN85109417A) outlines a three-step process for N-methyl carbamates:

- Step 1 : Diphenyl carbonate reacts with methylamine to form phenyl-N-methyl urethane.

- Step 2 : Thermal decomposition of urethane generates methyl isocyanate.

- Step 3 : Methyl isocyanate reacts with p-nitrophenylsulfonamide to yield the target compound.

Challenges : Handling toxic methyl isocyanate necessitates stringent safety measures, making this route less practical for laboratory-scale synthesis.

Comparative Analysis of Methods

Optimization and Troubleshooting

Common Side Reactions

Analytical Characterization

- HPLC Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% H₃PO₄) confirms purity.

- Spectroscopic Data :

Industrial and Research Applications

Scale-Up Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-nitrophenyl)sulfonylcarbamate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Methyl N-(4-nitrophenyl)sulfonylcarbamate is utilized in several scientific research fields:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-(4-nitrophenyl)sulfonylcarbamate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonyl group can form strong bonds with nucleophilic sites in biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related sulfonamide-carbamates, emphasizing substituent effects, applications, and biological activity.

Key Structural and Functional Differences:

Electron-Withdrawing vs. Electron-Donating Groups The p-nitro group in the target compound is strongly electron-withdrawing, increasing sulfonyl reactivity toward nucleophilic attack compared to the 4-amino group in asulam . This difference influences degradation rates and environmental persistence. Iodo substituents (e.g., in ) enhance radiostability for imaging applications but reduce metabolic lability .

Biological Activity Asulam’s 4-aminophenylsulfonyl group confers herbicidal activity by inhibiting folate biosynthesis, whereas the target compound’s nitro group lacks this specificity . The morpholine ring in improves solubility and pharmacokinetics in drug candidates .

Analytical Utility The target compound’s UV chromophore (p-nitrophenyl) enables sensitive HPLC detection, unlike the non-UV-active tert-butyl carbamates in .

Environmental Degradation Both the target compound and asulam undergo ipso-hydroxylation, but the nitro group in the former yields more stable intermediates (e.g., benzoquinone-imine) compared to asulam’s aminophenol .

Biological Activity

Carbamic acid, specifically the compound ((p-nitrophenyl)sulfonyl)-, methyl ester, is a member of the carbamate family, which has garnered significant attention in medicinal chemistry and drug design due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Overview of Carbamic Acid Derivatives

Carbamic acids are esters or salts derived from carbamic acid and are known for their role as pharmacologically active agents. The presence of the p-nitrophenyl sulfonyl group enhances their reactivity and biological activity. These compounds often exhibit inhibitory effects on various enzymes and receptors, making them valuable in therapeutic applications.

Mechanisms of Biological Activity

Carbamic acid derivatives like ((p-nitrophenyl)sulfonyl)-, methyl ester can interact with biological systems through several mechanisms:

- Enzyme Inhibition : They often act as inhibitors of key enzymes involved in metabolic pathways. For example, carbamates can inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts.

- Modulation of Protein Interactions : These compounds can alter intermolecular interactions within proteins, affecting their stability and function. Research indicates that carbamates can form hydrogen bonds that stabilize certain conformations of target proteins .

- Receptor Binding : The structural features allow these compounds to bind effectively to various receptors, influencing cellular signaling pathways.

Pharmacological Effects

The biological activity of ((p-nitrophenyl)sulfonyl)-, methyl ester has been studied in various contexts:

- Antimicrobial Activity : Some studies suggest that carbamate derivatives exhibit antimicrobial properties against a range of pathogens. This is attributed to their ability to disrupt microbial cell membranes or inhibit vital enzymatic processes .

- Anticancer Properties : Research has shown that certain carbamates can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, studies demonstrate that they can inhibit the MDM2 protein, which is crucial for regulating p53 tumor suppressor activity .

- Neurotoxicity : While some carbamates are beneficial as pharmaceuticals, others have been associated with neurotoxic effects. For example, exposure to certain carbamates has been linked to ataxia and other neurological impairments in animal models .

Case Study 1: Anticancer Activity

A study investigated the effects of a series of carbamate derivatives on cancer cell lines. The results indicated that one derivative significantly inhibited cell proliferation with an IC50 value of 5 nM against the MDM2/p53 interaction. This highlights the potential for developing targeted cancer therapies using modified carbamate structures .

Case Study 2: Neurotoxic Effects

Research involving Sprague Dawley rats revealed that oral administration of a related carbamate led to transient loss of motor control and leg weakness. The study identified metabolites such as 5-HBC as significant indicators of toxicity and highlighted the need for careful evaluation of these compounds' safety profiles .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.